molecular formula C17H18D3NO B1148623 Diphenhydramine-d3 CAS No. 170082-18-5

Diphenhydramine-d3

Numéro de catalogue: B1148623
Numéro CAS: 170082-18-5
Poids moléculaire: 258.37
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Diphenhydramine-d3 is a deuterated form of diphenhydramine, an antihistamine commonly used to treat allergies, insomnia, and motion sickness. The deuterium atoms replace three hydrogen atoms in the diphenhydramine molecule, making it useful as an internal standard in mass spectrometry and other analytical techniques .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of diphenhydramine-d3 involves the incorporation of deuterium atoms into the diphenhydramine molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents or solvents. One common method involves the reaction of diphenhydramine with deuterated methyl iodide (CD3I) in the presence of a base, such as potassium carbonate, to replace the hydrogen atoms with deuterium .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using deuterated reagents. The process is optimized for high yield and purity, often employing advanced techniques such as continuous-flow reactors and real-time analytical monitoring to ensure consistent product quality .

Analyse Des Réactions Chimiques

Types of Reactions

Diphenhydramine-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Applications De Recherche Scientifique

Pharmacokinetic Studies

Transport Mechanisms at the Blood-Brain Barrier

Diphenhydramine-d3 has been employed as a selective probe to study the transport mechanisms at the blood-brain barrier (BBB). Research indicates that diphenhydramine is actively transported across the BBB, with studies showing a higher concentration in the brain compared to plasma. This active uptake is mediated by specific transport systems that can be influenced by other drugs, such as oxycodone. In vitro studies using rat brain capillary endothelial cells demonstrated that diphenhydramine competes for the same uptake transporters as oxycodone, providing insights into potential drug-drug interactions .

Case Study: In Vivo Brain Distribution

A significant study utilized positron emission tomography (PET) imaging to assess the kinetics of carbon-11 labeled diphenhydramine in rats. The findings revealed that diphenhydramine's transport at the BBB follows Michaelis-Menten kinetics, indicating a saturable process. The study calculated parameters such as maximum transport rate (VmaxV_{max}) and Michaelis constant (KmK_m), which are crucial for understanding how this compound interacts with various substrates at the BBB .

Drug Interaction Studies

Investigating Competitive Inhibition

Research has shown that diphenhydramine can interact with other medications, which is vital for understanding its clinical implications. For instance, the competitive inhibition of diphenhydramine uptake by oxycodone was quantified, revealing KiK_i values that suggest significant interaction potential. This aspect is particularly relevant for clinicians when considering polypharmacy scenarios where multiple drugs may affect each other's efficacy and safety profiles .

Therapeutic Applications

Potential Anxiolytic Effects

Beyond its established use as an antihistamine, this compound is being investigated for its effects on neurotransmitter systems involved in anxiety and depression. Preliminary studies suggest that it may exhibit anxiolytic properties due to its influence on serotonin and norepinephrine pathways . These findings open avenues for exploring this compound in psychiatric applications.

Methodological Innovations

Use in Microdialysis Studies

This compound has been utilized in microdialysis studies to evaluate its pharmacokinetics and dynamics in real-time within biological systems. This technique allows for the assessment of drug concentrations in interstitial fluid, providing insights into drug distribution and action at targeted sites within the central nervous system .

Data Tables

Study Methodology Key Findings
In situ brain perfusionDiphenhydramine transport at BBB is saturable; Km=2.99 mMK_m=2.99\text{ mM}, Vmax=179.5 nmol s1 g1V_{max}=179.5\text{ nmol s}^{-1}\text{ g}^{-1}
PET imagingHigher concentration of diphenhydramine in brain vs plasma; specific uptake mechanisms identified
MicrodialysisDemonstrated anxiolytic potential through neurotransmitter modulation

Mécanisme D'action

Diphenhydramine-d3, like diphenhydramine, exerts its effects primarily through antagonism of H1 histamine receptors. This action blocks the effects of histamine, reducing symptoms of allergic reactions such as itching, swelling, and vasodilation. Additionally, this compound may interact with other neurotransmitter systems, including dopamine, norepinephrine, and serotonin, contributing to its sedative and antiemetic properties .

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

Diphenhydramine-d3 is unique due to its isotopic labeling, which makes it particularly valuable in analytical applications. The presence of deuterium atoms allows for precise quantification and tracking in complex biological matrices, providing an advantage over non-deuterated analogs .

Activité Biologique

Diphenhydramine-d3 is a deuterated analog of diphenhydramine, a first-generation antihistamine widely used for its antihistaminic, sedative, and anticholinergic properties. The incorporation of deuterium isotopes in this compound alters its pharmacokinetic profile, potentially enhancing its stability and affecting its metabolism compared to the non-deuterated form.

  • Molecular Formula : C₁₇H₂₁D₃ClN₄O
  • Molecular Weight : Approximately 294.83 g/mol
  • Solubility : Soluble in water, forming acidic solutions.

Diphenhydramine acts primarily as a selective antagonist of the histamine H1 receptor. This mechanism is crucial for its efficacy in alleviating allergic symptoms such as sneezing, runny nose, and itching. Additionally, it exhibits anticholinergic effects, which contribute to its sedative properties.

Pharmacokinetics

The pharmacokinetic parameters of this compound include:

  • Oral Bioavailability : Ranges from 40% to 60%
  • Peak Plasma Concentration (Tmax) : Achieved within 2 to 3 hours post-administration
  • Half-Life : Approximately 8.5 hours
  • Volume of Distribution (Vd) : 522.5 ± 245.7 L

These parameters indicate that this compound has a significant systemic presence after administration, which can be beneficial for therapeutic applications.

Biological Activities

This compound exhibits various biological activities beyond its antihistaminic effects:

  • Antihistaminic Activity : Effectively blocks H1 receptors, reducing allergic responses.
  • Sedative Effects : Induces drowsiness, making it useful for treating insomnia.
  • Anticholinergic Effects : Can lead to side effects such as dry mouth and urinary retention.

Case Study: Diphenhydramine Overdose

A notable case report detailed a near-fatal overdose involving diphenhydramine, emphasizing the compound's potential for severe neurological side effects. A 24-year-old female ingested an excessive dose leading to recurrent seizures and cardiac arrest. The patient received sodium bicarbonate therapy, which contributed to her recovery. This case highlights the importance of understanding diphenhydramine's pharmacodynamics and the critical need for rapid intervention in overdose scenarios .

Research Findings

Recent studies have explored the pharmacokinetic differences between diphenhydramine and its deuterated form:

  • A study using positron emission tomography (PET) demonstrated that this compound can serve as a selective probe to evaluate drug transport across the blood-brain barrier (BBB). The results indicated that the kinetics of this compound were not significantly influenced by other central nervous system targets, confirming its specificity as an H+-antiporter substrate .
  • Another investigation into the metabolic pathways of deuterated compounds suggested that deuteration may alter the metabolic stability and clearance rates of drugs, potentially leading to prolonged therapeutic effects .

Summary Table of Biological Activities

Activity TypeDescription
AntihistaminicBlocks H1 receptors to alleviate allergies
SedativeInduces drowsiness for sleep aid
AnticholinergicCauses side effects like dry mouth
Neurological EffectsPotential for seizures in overdose cases

Propriétés

IUPAC Name

2-benzhydryloxy-N-methyl-N-(trideuteriomethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO/c1-18(2)13-14-19-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17H,13-14H2,1-2H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZVUWRFHKOJYTH-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701016190
Record name Diphenhydramine-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701016190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170082-18-5
Record name Diphenhydramine-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701016190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 170082-18-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.